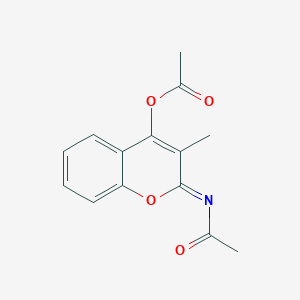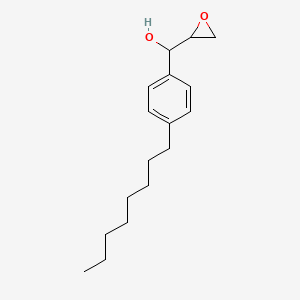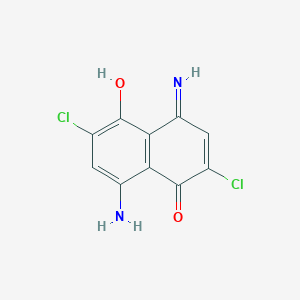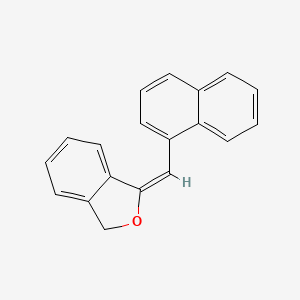
6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and two methyl groups at the 1 and 4 positions on the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 1,2-diketone.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoxaline ring.
Chlorination: The resulting quinoxaline intermediate is then chlorinated at the 6 and 7 positions using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the chlorinated quinoxaline is methylated at the 1 and 4 positions using a methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under mild conditions to achieve reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents, and are conducted under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique chemical and biological properties.
科学的研究の応用
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: Lacks the methyl groups at the 1 and 4 positions.
1,4-Dimethylquinoxaline-2,3-dione: Lacks the chlorine atoms at the 6 and 7 positions.
Quinoxaline-2,3-dione: Lacks both the chlorine atoms and the methyl groups.
Uniqueness
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
91687-39-7 |
|---|---|
分子式 |
C10H8Cl2N2O2 |
分子量 |
259.09 g/mol |
IUPAC名 |
6,7-dichloro-1,4-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,1-2H3 |
InChIキー |
CSGABAPGTUGRHI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)
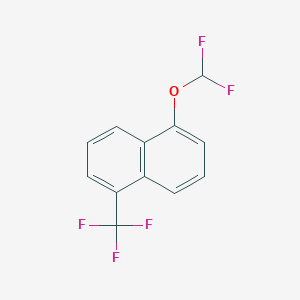

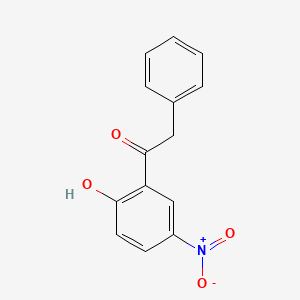
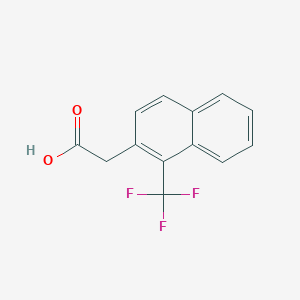
![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
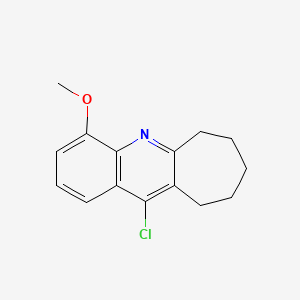
![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)
